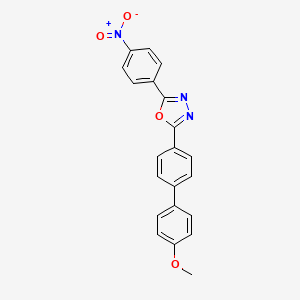![molecular formula C19H24N4O2 B4934144 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential use in various fields. The compound is also known as Ostarine or MK-2866 and belongs to the class of selective androgen receptor modulators (SARMs). In
作用机制
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide works by selectively binding to androgen receptors in the body, specifically in muscle and bone tissue. This leads to an increase in protein synthesis and muscle mass, as well as an increase in bone density. The compound also has anti-catabolic properties, which means it can prevent the breakdown of muscle tissue.
Biochemical and Physiological Effects
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In animal studies, the compound has been shown to increase muscle mass and bone density, as well as improve physical performance. The compound has also been shown to have anti-inflammatory properties, which can help reduce pain and inflammation in the body.
实验室实验的优点和局限性
The advantages of using 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide in lab experiments include its selective binding to androgen receptors, which allows for targeted effects on muscle and bone tissue. The compound also has a relatively low toxicity, which makes it safe for use in animal studies. However, the limitations of using the compound in lab experiments include its limited solubility in water, which can make it difficult to administer in certain situations. Additionally, the compound has a short half-life, which means it may need to be administered frequently to maintain its effects.
未来方向
There are several future directions for the research of 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide. One potential direction is the development of more potent and selective SARMs, which can have even greater effects on muscle and bone tissue. Additionally, the compound could be researched for its potential use in treating other conditions, such as muscle wasting associated with aging or chronic diseases. Finally, the compound could be researched for its potential use in combination with other drugs, such as chemotherapy agents, to improve their effectiveness and reduce side effects.
合成方法
The synthesis of 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide involves several steps. The first step is the reaction between 4-cyano-3-(trifluoromethyl)phenylisocyanate and 2-phenylethylamine to yield 4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)carbamate. The second step involves the reaction between 4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)carbamate and 1-(2-iodoethyl)pyrazole to yield 1-(2-iodoethyl)-4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide. The final step involves the reaction between 1-(2-iodoethyl)-4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide and 3-piperidinecarboxylic acid to yield 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide.
科学研究应用
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide has been researched for its potential use in various fields, including muscle wasting diseases, osteoporosis, and androgen replacement therapy. The compound has shown promising results in increasing muscle mass and bone density in animal studies, without the negative side effects associated with traditional androgen therapy. Additionally, the compound has been researched for its potential use in treating various cancers, including breast cancer and prostate cancer.
属性
IUPAC Name |
6-oxo-1-(2-phenylethyl)-N-(2-pyrazol-1-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18-8-7-17(19(25)20-11-14-23-12-4-10-21-23)15-22(18)13-9-16-5-2-1-3-6-16/h1-6,10,12,17H,7-9,11,13-15H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMTVHXRFSYRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCN2C=CC=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4934062.png)
![N-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B4934074.png)

![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)
![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4934112.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)

![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
